molecular formula C5H6N2OS B120619 2-(Methylthio)pyrimidin-4-ol CAS No. 5751-20-2

2-(Methylthio)pyrimidin-4-ol

Cat. No. B120619
CAS RN: 5751-20-2
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidin-4-ol is a chemical compound that is part of a broader class of thio-substituted pyrimidines. These compounds are of interest due to their potential biological activities, including their roles as inhibitors for various enzymes and receptors, as well as their potential use in the synthesis of oligonucleotides and other biologically active molecules.

Synthesis Analysis

The synthesis of related thio-substituted pyrimidines often involves multi-step reactions with key intermediates. For example, the synthesis of 2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl derivatives was achieved from 6-amino-2-mercaptopyrimidin-4-ol, indicating the potential for 2-(methylthio)pyrimidin-4-ol to serve as a starting material or intermediate in similar synthetic pathways . Additionally, the synthesis of 2,4-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones involved the use of 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one as a key intermediate, which suggests that the methylthio group can be a versatile substituent in pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of thio-substituted pyrimidines can be complex, and their analysis often requires advanced techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and DFT was used to compare the optimized geometric bond lengths and bond angles with experimental values . This highlights the importance of computational methods in understanding the molecular structure of such compounds.

Chemical Reactions Analysis

Thio-substituted pyrimidines can undergo various chemical reactions, including cyclocondensation, air oxidation, and substitution reactions. For example, the synthesis of novel pyrrolo[2,3-d]pyrimidin-4-ones was catalyzed by a Brønsted-acidic ionic liquid, demonstrating the potential for green chemistry approaches in the synthesis of pyrimidine derivatives . Additionally, the synthesis of oligonucleotides containing thio-substituted pyrimidine analogues, such as 4-thiothymidine and 2-thiothymidine, involved the cyanoethyl phosphoramidite method, indicating the reactivity of these compounds in the context of DNA synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thio-substituted pyrimidines can vary widely depending on the specific substituents and the overall molecular structure. For instance, oligonucleotides containing thio-substituted pyrimidine bases exhibited unique melting temperatures, UV, fluorescence, and circular dichroism spectra, which are important for their potential applications in molecular biology . The antibacterial and antifungal activities of some thiazolo[2,3-b]dihydropyrimidinone derivatives possessing a 4-methylthiophenyl moiety were also evaluated, showing that these compounds can have significant biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-(Methylthio)pyrimidin-4-ol derivatives have been synthesized through various techniques, including chlorination, reaction with amines, and cyclization methods. These methods highlight the compound's versatility in chemical synthesis processes (Harnden & Hurst, 1990).
  • Reactions with Bifunctional Nucleophiles : These compounds exhibit reactivity with nucleophiles, leading to the exchange of substituents, demonstrating their potential in chemical modification processes (Kröger, Sprinzl, & Cramer, 1976).

Applications in Medicinal Chemistry

  • Role in Biological Processes : Derivatives of 2-(Methylthio)pyrimidin-4-ol play a significant role in biological processes at the cellular level, leading to their use in designing a variety of medicinal compounds (Muralidharan, James Raja, & Asha Deepti, 2019).

Antimicrobial and Antiviral Applications

  • Antimicrobial Activity : Some derivatives have been synthesized and tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2005).
  • Inhibition of Viral Enzymes : Specific derivatives have shown activity against viral enzymes like cyclin-dependent kinases, hinting at their potential application in antiviral therapies (Shimamura et al., 2006).

Safety And Hazards

When handling “2-(Methylthio)pyrimidin-4-ol”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSQVMHSFXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206119
Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrimidin-4-ol

CAS RN

5751-20-2
Record name 2-(Methylthio)-4(3H)-pyrimidinone
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Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Record name 5751-20-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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